

# Solubility of octan-2-yl 2-cyanoacetate in organic solvents.

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## Compound of Interest

Compound Name: Octan-2-yl 2-cyanoacetate

Cat. No.: B3023456

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## Introduction: The Significance of Octan-2-yl 2-cyanoacetate

**Octan-2-yl 2-cyanoacetate** (CAS No. 52688-08-1) is an organic ester characterized by three key functional components: a chiral secondary octyl group, an ester linkage, and a nitrile (cyano) group.<sup>[3]</sup> Its molecular structure dictates its physicochemical properties and reactivity. The long alkyl chain imparts significant non-polar character, while the ester and cyano groups provide a localized region of polarity and hydrogen bond accepting capability.<sup>[4]</sup> This amphiphilic nature is central to its solubility behavior.

The primary industrial and research interest in this molecule lies in its role as a precursor to 2-octyl cyanoacrylate, a monomer used to formulate tissue adhesives.<sup>[2][5]</sup> Unlike shorter-chain cyanoacrylates, the 2-octyl variant produces a more flexible adhesive bond and exhibits lower toxicity, making it highly suitable for clinical applications such as wound closure and dental procedures.<sup>[5]</sup> Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies (like recrystallization or extraction), and formulating stable solutions.

## Physicochemical Properties

A summary of the key physicochemical properties of **octan-2-yl 2-cyanoacetate** is provided below. These properties are essential for predicting its behavior in various solvent systems.

Property	Value	Source(s)
CAS Number	52688-08-1	[3]
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>2</sub>	[3]
Molecular Weight	197.27 g/mol	[3]
Appearance	Colorless to light yellow liquid	[6]
Density	~0.951 g/cm <sup>3</sup>	[1][3]
Boiling Point	241.4 °C (Predicted at 760 mmHg)	[1][3]
Flash Point	~105-113 °C	[1][6]
Water Solubility	Insoluble / Limited solubility	[6]
Organic Solvent Solubility	Generally soluble in common organic solvents	[1][6]

## Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework for the solubility of **octan-2-yl 2-cyanoacetate**.<sup>[3]</sup>

- Polarity:** Solutes tend to dissolve in solvents of similar polarity. **Octan-2-yl 2-cyanoacetate** is a molecule of dual character. The long C8 alkyl chain is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. The ester and cyano functionalities create a polar "head," capable of dipole-dipole interactions with polar solvents.
- Hydrogen Bonding:** Esters can act as hydrogen-bond acceptors but not as donors.<sup>[4]</sup> This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol), although the large non-polar tail can limit overall solubility compared to smaller esters.
- Molecular Size:** In general, as the molecular size of a solute increases, the energy required to break apart the solute-solute interactions also increases, which can lead to lower solubility.

The relatively large size of **octan-2-yl 2-cyanoacetate** means it is less soluble than smaller analogues like ethyl cyanoacetate.

- Temperature: The dissolution of most solids and liquids in a liquid solvent is an endothermic process, meaning solubility typically increases with temperature.<sup>[7]</sup> This provides an opportunity for techniques like hot filtration during purification.

## Solubility Profile of Octan-2-yl 2-cyanoacetate

While **octan-2-yl 2-cyanoacetate** is widely reported to be soluble in common organic solvents, specific quantitative solubility data is not readily available in peer-reviewed literature.<sup>[1][6]</sup> However, based on the chemical principles outlined above, a robust qualitative and predictive assessment can be made to guide solvent selection.

## Predicted Relative Solubility

The following table provides an expected solubility profile based on solvent polarity and the molecular structure of **octan-2-yl 2-cyanoacetate**. These predictions are intended as a practical guide for laboratory work and should be confirmed experimentally for precise applications.

Solvent	Polarity Type	Dielectric Constant <sup>1</sup>	Expected Relative Solubility	Rationale
Hexane	Non-Polar	1.89	High	The non-polar nature of hexane interacts favorably with the long octyl chain of the solute.
Toluene	Non-Polar (Aromatic)	2.38	High	Similar to hexane, toluene is non-polar and effectively solvates the alkyl portion of the molecule.
Diethyl Ether	Slightly Polar	4.34	High	Offers a balance of non-polar character to dissolve the alkyl chain and some polarity to interact with the ester group.
Ethyl Acetate	Intermediate Polarity	6.02	High / Very High	As an ester itself, ethyl acetate has a highly compatible polarity, making it an excellent solvent ("like dissolves like").

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Acetone	Intermediate Polarity	21.0	High	Its polarity is suitable for interacting with the cyano-ester head, while it is still aprotic and can solvate the larger molecule.
Ethanol	Polar, Protic	24.6	Medium	The polar hydroxyl group can hydrogen-bond with the ester, but the overall high polarity is less compatible with the long non-polar tail.
Methanol	Polar, Protic	32.7	Medium-Low	Higher polarity and stronger hydrogen-bonding network compared to ethanol make it a less effective solvent for the non-polar octyl chain.

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Water	Very Polar, Protic	80.1	Insoluble	The highly polar, strong hydrogen-bonding network of water cannot effectively solvate the large, non-polar alkyl chain.
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<sup>1</sup>Dielectric constants are approximate values at 20-25°C and serve as a general measure of polarity.[\[8\]](#)

## Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.[\[9\]](#)[\[10\]](#) This protocol provides a step-by-step methodology for determining the solubility of **octan-2-yl 2-cyanoacetate** in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of liquid **octan-2-yl 2-cyanoacetate** in an organic solvent (e.g., ethyl acetate) at a constant temperature (e.g., 25°C).

### Materials:

- **Octan-2-yl 2-cyanoacetate** (high purity)
- Solvent of choice (analytical grade)
- Scintillation vials or sealed flasks (20 mL)
- Thermostatically controlled shaker bath or incubator
- Analytical balance (readable to 0.0001 g)
- Glass syringes (5-10 mL)

- Syringe filters (0.45  $\mu$ m, PTFE or other solvent-compatible material)
- Pre-weighed glass vials for analysis

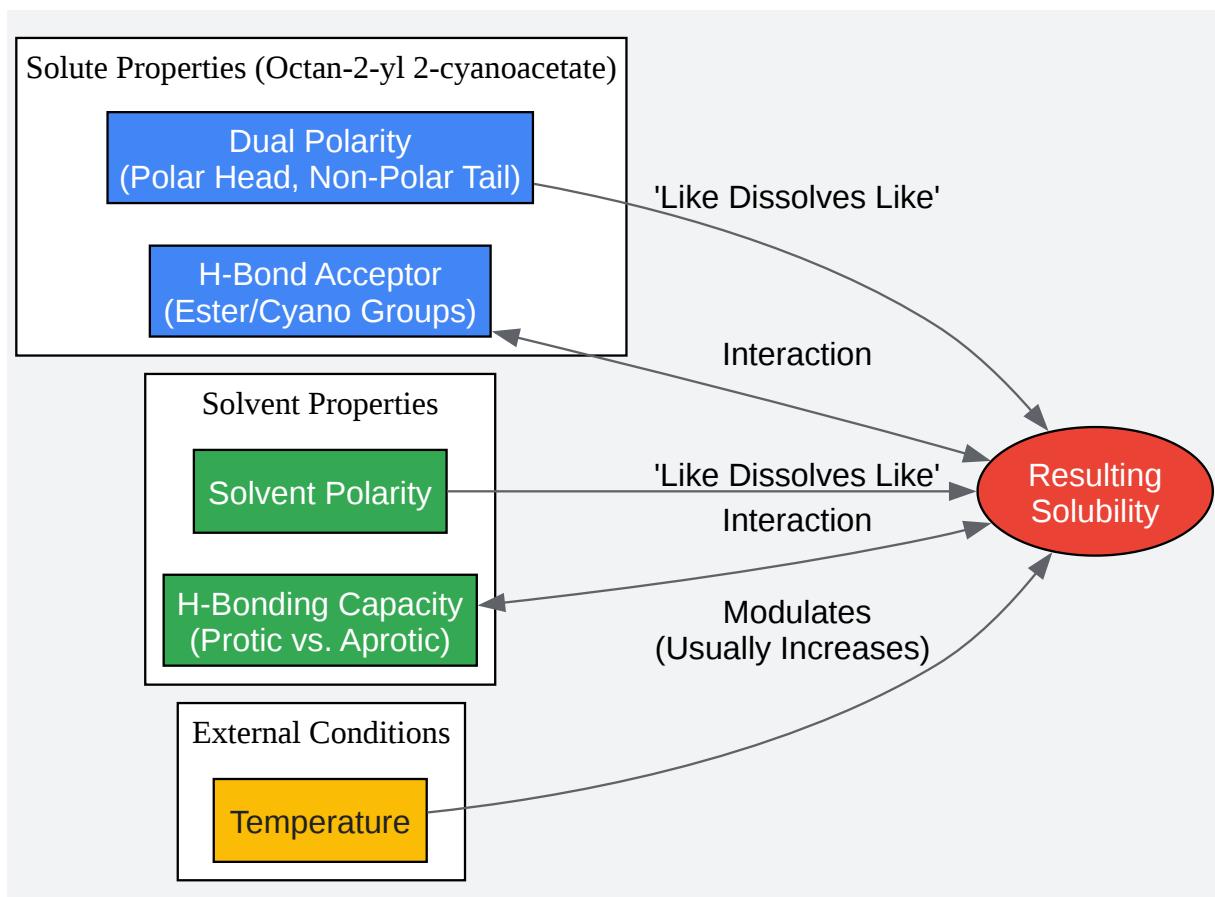
**Methodology:**

- Preparation: Set the shaker water bath to the desired constant temperature (e.g., 25.0  $\pm$  0.1  $^{\circ}$ C). Allow it to equilibrate.
- Addition of Components: To a 20 mL scintillation vial, add approximately 5 mL of the chosen solvent. Add an excess of **octan-2-yl 2-cyanoacetate** (e.g., 2-3 mL). An excess is critical to ensure a saturated solution is formed, which can be visually confirmed by the presence of a separate, undissolved phase of the solute.
- Equilibration: Securely cap the vial and place it in the shaker bath. Agitate the mixture at a constant speed for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is typically recommended.[11] This extended time allows the dissolution process to reach its maximum point.
- Phase Separation: After equilibration, remove the vial from the shaker and let it stand undisturbed inside the temperature-controlled bath for at least 2 hours. This allows the undissolved solute to settle, preventing contamination of the sample.
- Sampling: Carefully draw a known volume of the clear, supernatant (the saturated solution) into a glass syringe. Avoid disturbing the bottom layer of undissolved solute.
- Filtration: Attach a 0.45  $\mu$ m syringe filter to the syringe. Push the solution through the filter directly into a pre-weighed (tared) glass vial. This step is crucial to remove any microscopic, undissolved droplets.
- Mass Determination of Saturated Solution: Immediately cap the vial and weigh it on the analytical balance. The difference between this mass and the vial's tare weight gives the total mass of the saturated solution sample.
- Solvent Evaporation: Place the vial in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.

- Mass Determination of Solute: Once the solvent is fully evaporated and only the **octan-2-yl 2-cyanoacetate** residue remains, weigh the vial again. The difference between this mass and the vial's tare weight is the mass of the dissolved solute.
- Calculation: The solubility can now be calculated:
  - Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)
  - Solubility (g / 100 g solvent) = [(Mass of Solute) / (Mass of Solvent)] x 100

## Key Factors Influencing Solubility: A Relational Diagram

The interplay between the solute, solvent, and external conditions determines the final solubility. This relationship can be visualized as follows.



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